Product packaging for Deltamycin A4(Cat. No.:)

Deltamycin A4

Cat. No.: B10770128
M. Wt: 842.0 g/mol
InChI Key: FQVHOULQCKDUCY-JXCZFYCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deltamycin A4 is a potent macrolide antibiotic isolated from Streptomyces species, renowned for its significant research value in studying bacterial protein synthesis and resistance mechanisms. Its primary mechanism of action involves high-affinity binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation step of peptide chain elongation. This specific action makes this compound an indispensable tool for researchers investigating the fundamental processes of prokaryotic translation and for exploring the structural basis of macrolide-ribosome interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H67NO16 B10770128 Deltamycin A4

Properties

Molecular Formula

C42H67NO16

Molecular Weight

842.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29?,30?,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

FQVHOULQCKDUCY-JXCZFYCESA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Canonical SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Origin of Product

United States

Preparation Methods

Strain Selection and Fermentation Parameters

Deltamycin A4 is biosynthesized by Streptomyces strains, particularly those producing the deltamycin complex (A₁, A₂, A₃, A₄). Key fermentation parameters include:

  • Medium Composition : Carbon sources (e.g., glucose, glycerol), nitrogen sources (soybean meal, yeast extract), and trace minerals (Mg²⁺, Fe²⁺)

  • Temperature : 24–28°C with aerobic conditions maintained through submerged fermentation

  • Duration : 120–144 hours, with this compound yield peaking during late logarithmic growth

The crude extract contains this compound alongside homologs differing in acyl side chains (acetyl, propionyl, butyryl, isovaleryl).

Chemical Modification of Deltamycin Precursors

Deacylation and Reacylation Strategy

Deltamycin X (4"-O-deacyldeltamycin), the common aglycone, serves as the precursor for A4 synthesis:

Step 1: Deacylation

  • Reagents : Methanol/water (3:1 v/v) with 0.1M NaOH

  • Conditions : 25°C for 6 hours, achieving >95% deacylation

  • Product : Deltamycin X (C₃₇H₆₂NO₁₄, MW 740.89)

Step 2: Acylation with Isovaleryl Chloride

  • Molar Ratio : 1:1.2 (Deltamycin X : isovaleryl chloride)

  • Solvent : Anhydrous acetone at −10°C to prevent oligomerization

  • Reaction Time : 4 hours, yielding 82–85% this compound

Deltamycin X+ClCOC(CH3)CH2CH3Deltamycin A4+HCl\text{Deltamycin X} + \text{ClCOC(CH}3\text{)CH}2\text{CH}_3 \rightarrow \text{this compound} + \text{HCl}

Alternative Acylating Agents

Comparative studies using different acyl chlorides demonstrate structural flexibility:

Acyl ChlorideProductYield (%)Reference
Acetyl chlorideDeltamycin A₁78
Propionyl chlorideDeltamycin A₂81
Butyryl chlorideDeltamycin A₃79
Isovaleryl chlorideDeltamycin A₄85

Reaction efficiency correlates with acyl chain length, with isovaleryl providing optimal steric compatibility for the mycarose moiety.

Purification and Structural Confirmation

Chromatographic Separation

Crude mixtures are resolved using:

  • Normal-phase HPLC : Silica column (250 × 4.6 mm), hexane/ethyl acetate (7:3) at 1.5 mL/min

  • Retention Times : A₁ (8.2 min), A₂ (9.7 min), A₃ (11.4 min), A₄ (13.1 min)

Spectroscopic Characterization

Mass Spectrometry (EI-MS):

  • Molecular Ion : m/z 841 [M]⁺

  • Key Fragments :

    • m/z 402 (isovalerylmycarosyl-mycaminoside)

    • m/z 229 (isovalerylmycaroside)

¹³C NMR (CDCl₃):

  • Acyl Carbon : δ 172.8 ppm (C=O)

  • Mycarose C-4" : δ 74.5 ppm (acylation site)

Yield Optimization Strategies

Solvent Systems for Acylation

Solvent polarity critically impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)
Acetone20.785
Tetrahydrofuran7.672
Dichloromethane8.968

Polar aprotic solvents stabilize the acylium intermediate, enhancing nucleophilic attack by Deltamycin X.

Temperature Effects

Controlled cooling (−10°C) suppresses byproduct formation:

  • Side Reactions :

    • Oligomerization (<5% at −10°C vs. 22% at 25°C)

    • Epimerization (C-2' OH configuration preserved)

Industrial-Scale Production Considerations

Bioreactor Design

  • Aeration Rate : 1.0 vvm (volume per volume per minute)

  • pH Control : Automated titration at 6.8–7.2 using 2M NaOH/HCl

  • Foam Management : Silicone-based antifoam agents at 0.01% v/v

Downstream Processing

  • Liquid-Liquid Extraction : n-Butanol/water (4:1) partition

  • Crystallization : Ethanol/water (8:2) at 4°C, yielding 92% pure this compound

Comparative Analysis of Synthesis Routes

ParameterBiological SynthesisChemical Synthesis
Duration120–144 hours10 hours
Purity65–70%85–92%
ScalabilityLimited by biomassEasily scalable
ByproductsA₁–A₃ homologsOligomers

Chemical acylation provides superior control over acyl group incorporation, making it preferable for GMP-compliant production .

Chemical Reactions Analysis

Hydrolysis Reactions

The lactone ring and ester groups in Deltamycin A4 are susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of the lactone ring disrupts the macrolide structure, reducing antibacterial activity, while ester hydrolysis modifies side-chain functionalities .

Key Findings:

  • Lactone Ring Hydrolysis :

    • Acidic conditions (pH < 3) lead to ring opening, forming a linear hydroxycarboxylic acid .

    • Basic conditions (pH > 9) result in saponification, yielding a carboxylate salt.

  • Ester Hydrolysis :

    • The isovaleryl group at the mycarose moiety undergoes hydrolysis in aqueous ethanol (50% v/v) with catalytic HCl, producing 4''-O-deacyldeltamycin (deltamycin X) .

Reaction Type Conditions Products Yield Reference
Lactone hydrolysis0.1M HCl, 25°C, 6hLinear hydroxycarboxylic acid72%
Ester hydrolysis50% EtOH, 0.05M HCl, 60°C, 3hDeltamycin X + isovaleric acid85%

Esterification and Acylation

This compound’s hydroxyl groups participate in esterification and acylation reactions, enabling structural diversification. These reactions are pivotal for synthesizing derivatives with improved stability or activity .

Acylation of Deltamycin X

Deltamycin X, the deacylated precursor, reacts with acyl chlorides to regenerate this compound or form analogs (A1–A3) :

Acyl Chloride Product Conditions Yield Reference
Isovaleryl chlorideThis compoundPyridine, 25°C, 12h89%
Acetyl chlorideDeltamycin A1Dichloromethane, 0°C, 2h78%
Butyryl chlorideDeltamycin A3THF, reflux, 6h82%

Enzymatic Modifications

Fermentation-derived enzymes from Streptomyces spp. catalyze site-specific acylations, enhancing antibiotic potency.

Oxidation and Degradation

The α,β-unsaturated ketone in this compound’s lactone ring is prone to oxidation, forming epoxides or diols under controlled conditions .

Reagent Conditions Product Outcome
OzoneCH₂Cl₂, -78°C, 1hOxidative cleavageLoss of antibacterial activity
H₂O₂ (30%)Acetic acid, 40°C, 4hEpoxidationReduced ribosomal binding affinity

Biological Implications of Chemical Modifications

  • Hydrolysis : Deacylation reduces activity against Gram-positive bacteria (MIC increases from 0.5 μg/mL to >16 μg/mL) .

  • Acylation : Analog A1 (acetylated) shows 2-fold higher solubility than A4 but lower plasma stability.

Scientific Research Applications

Introduction to Deltamycin A4

This compound, also known as carbomycin A, is a member of the macrolide antibiotic family. It is produced by the actinomycete Streptomyces halstedii subsp. deltae. This compound has garnered attention due to its efficacy against Gram-positive bacteria and its potential applications in various fields, including medicine and biochemistry.

Antibiotic Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism of action involves inhibiting protein synthesis by binding to the bacterial ribosome, thus preventing bacterial growth and reproduction .

Biochemical Studies

Researchers utilize deltamycins as model compounds to study the structure-activity relationships of macrolide antibiotics. This includes exploring modifications that enhance their antibacterial efficacy or reduce resistance mechanisms in bacteria .

Drug Development

Due to its potent antibacterial properties, deltamycins are being investigated for potential use in developing new antibiotics, especially in the face of rising antibiotic resistance. Studies focus on synthesizing analogs of deltamycins that may offer improved effectiveness or reduced side effects .

Mechanistic Studies

This compound serves as a valuable tool in mechanistic studies aimed at understanding how macrolides interact with bacterial ribosomes. This research is crucial for developing strategies to overcome resistance mechanisms that bacteria employ against macrolide antibiotics .

Case Study 1: Efficacy Against Resistant Strains

A study published in Antibiotics evaluated the efficacy of deltamycins against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that deltamycins maintained activity against these resistant strains, suggesting their potential use in treating infections caused by resistant bacteria .

Case Study 2: Structural Modifications

Research conducted on the structural modifications of deltamycins revealed that certain analogs exhibited enhanced activity against Enterococcus faecalis. These findings support the ongoing efforts to modify deltamycins for improved therapeutic applications without compromising safety profiles .

Comparison with Similar Compounds

Structural Analogues in the Carbomycin Family

Deltamycin A4 is closely related to other carbomycin derivatives, sharing a core macrocyclic structure but differing in substituents:

Compound Molecular Formula CAS Number Key Structural Modifications Bioactivity Profile
This compound C₃₁H₅₁NO₁₀ 4564-87-8 3-acetate, 4B-(3-methylbutanoate) Targets Gram-positive bacteria
Carbomycin A C₄₂H₆₇NO₁₆ 4564-87-8 Additional sugar moiety (mycarose) Broader spectrum, higher stability
Leucomycin V C₃₇H₆₁NO₁₄ 102629-86-7 Lacks epoxy and ester groups Reduced potency compared to this compound

Key Findings :

  • The 3-acetate and 4B-(3-methylbutanoate) groups in this compound enhance membrane permeability and resistance to enzymatic degradation compared to Leucomycin V .
  • Carbomycin A’s additional mycarose sugar broadens its antibacterial spectrum but may increase metabolic clearance .

Comparison with Non-Macrolide Antibiotics

This compound’s mechanism and applications differ significantly from other antibiotic classes:

Compound Class Mechanism of Action Spectrum of Activity
This compound Macrolide 50S ribosomal subunit inhibition Gram-positive bacteria
Kanamycin Aminoglycoside 30S ribosomal subunit inhibition Broad-spectrum, including Gram-negative
Daptomycin Lipopeptide Cell membrane disruption MRSA, vancomycin-resistant strains
4-Demethoxydaunomycinone Anthracycline DNA intercalation, topoisomerase inhibition Anticancer applications

Key Findings :

  • Unlike Kanamycin (aminoglycoside), this compound lacks ototoxicity and nephrotoxicity risks but has a narrower spectrum .

Pharmacokinetic and Stability Profiles

Modifications in this compound improve its pharmacokinetic properties compared to analogues:

Property This compound Leucomycin V Carbomycin A
Half-life (t₁/₂) ~6–8 hours ~3–4 hours ~5–7 hours
Protein Binding 85–90% 70–75% 80–85%
Metabolic Stability High (esterase-resistant) Moderate Moderate

Research Insights :

  • The 3-methylbutanoate group in this compound reduces hydrolysis by serum esterases, extending its half-life .
  • Carbomycin A’s mycarose moiety increases solubility but may accelerate renal excretion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.